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molecular formula C10H8F2O3 B1302729 4-(3,4-Difluorophenyl)-4-oxobutanoic acid CAS No. 84313-94-0

4-(3,4-Difluorophenyl)-4-oxobutanoic acid

Cat. No. B1302729
M. Wt: 214.16 g/mol
InChI Key: GYDFFFKCUNUZEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05770605

Procedure details

45 gm of succinic anhydride and 130.7 gm of aluminum chloride were added to 57 gm of difluorobenzene, and the mixture was heated under reflux for 4 hours. Upon the addition of 200 ml of 1% hydrochloric acid aqueous solution, the reaction mixture was extracted with chloroform, washed with water, and dried over anhydrous sodium sulfate. The solvent was evaporated and the residue was subjected to silica gel column chromatography using a chloroform-methanol (30:1) mixed solvent as an eluant to obtain fractions containing the target compound. The fractions were concentrated to produce 30 gm of the title compound.
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
130.7 g
Type
reactant
Reaction Step One
Quantity
57 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[O:6][C:4](=[O:5])[CH2:3][CH2:2]1.[Cl-].[Al+3].[Cl-].[Cl-].[F:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[F:19]>Cl>[F:12][C:13]1[CH:18]=[C:17]([C:1](=[O:7])[CH2:2][CH2:3][C:4]([OH:6])=[O:5])[CH:16]=[CH:15][C:14]=1[F:19] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
45 g
Type
reactant
Smiles
C1(CCC(=O)O1)=O
Name
Quantity
130.7 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
57 g
Type
reactant
Smiles
FC1=C(C=CC=C1)F
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with chloroform
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
mixed solvent as an eluant
CUSTOM
Type
CUSTOM
Details
to obtain fractions
ADDITION
Type
ADDITION
Details
containing the target compound
CONCENTRATION
Type
CONCENTRATION
Details
The fractions were concentrated

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1F)C(CCC(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 30 g
YIELD: CALCULATEDPERCENTYIELD 31.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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